molecular formula C21H21N7OS B2984594 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide CAS No. 1351631-96-3

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide

Cat. No. B2984594
CAS RN: 1351631-96-3
M. Wt: 419.51
InChI Key: YVMMSDYPZRTEQW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyrimidine ring, a thiazole ring, and a piperidine ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds undergo electrophilic substitution reactions . For example, hydrogen in bicyclic pyrazoles can be substituted at specific positions .

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activities

  • Synthesis of Novel Compounds

    Research involves the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products as potential anti-inflammatory and analgesic agents. These compounds have been evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, showing promising results in preclinical models (Abu‐Hashem et al., 2020).

  • Antimicrobial and Anticancer Activities

    The design and synthesis of thiazole-aminopiperidine hybrids have been explored for their inhibitory effects against Mycobacterium tuberculosis, showcasing a novel approach in the treatment of tuberculosis with specific compounds demonstrating significant activity and low cytotoxicity (Jeankumar et al., 2013).

  • Antiviral and Enzyme Inhibition

    Studies on pyrazolopyrimidine derivatives have indicated their potential as anticancer and anti-5-lipoxygenase agents, offering insights into their mechanisms and efficacy in preclinical models. These compounds have been synthesized and evaluated for their biological activities, showing promise in the context of cancer and inflammation research (Rahmouni et al., 2016).

Chemical Synthesis and Potential Applications

  • Novel Synthetic Routes: Research has focused on developing new synthetic methodologies for creating heterocyclic compounds that possess biological activities. This includes exploring reactions to generate compounds with potential antimicrobial, anti-inflammatory, and anticancer properties, demonstrating the versatility and significance of heterocyclic chemistry in drug discovery and development (El-Emary et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds with similar structures are used as anticancer agents . They often work by inhibiting the proliferation of cancer cells .

Future Directions

Compounds with similar structures are often investigated for their potential as therapeutic agents . Future research could involve optimizing the structure of this compound to improve its efficacy and selectivity .

properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7OS/c1-14-25-17-10-16(5-6-18(17)30-14)26-21(29)15-4-2-8-27(12-15)19-11-20(23-13-22-19)28-9-3-7-24-28/h3,5-7,9-11,13,15H,2,4,8,12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMMSDYPZRTEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CCCN(C3)C4=NC=NC(=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-3-carboxamide

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